N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide
Description
This compound belongs to a class of pyrimidinone-pyrazole hybrids designed for selective inhibition of biological targets such as Ca²⁺/calmodulin-stimulated adenylyl cyclase. Its structure features a dihydropyrimidinone core linked to a 3-methylpyrazole moiety, with a 4-nitrobenzamide substituent. The nitro group at the para position of the benzamide is a key distinguishing feature, contributing to its electronic and steric properties .
Properties
IUPAC Name |
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O4/c1-4-14-11(3)19-18(21-17(14)26)23-15(9-10(2)22-23)20-16(25)12-5-7-13(8-6-12)24(27)28/h5-9H,4H2,1-3H3,(H,20,25)(H,19,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPIMPGHHGCCOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a combination of a 4-nitrobenzamide moiety and a 3-methyl-1H-pyrazol-5-yl group linked to a 5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidine.
Key Properties:
| Property | Value |
|---|---|
| Molecular Weight | 463.28 g/mol |
| Molecular Formula | C18H18N5O2 |
| LogP | 2.3487 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 71.489 Ų |
Anticancer Potential
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of dihydropyrimidines have been shown to inhibit Kinesin-5, a protein essential for mitosis, suggesting that this compound may also possess similar properties .
Antidiabetic Effects
Research has highlighted the potential of dihydropyrimidine derivatives in managing hyperglycemia. The compound's structural features may enhance its interaction with biological targets involved in glucose metabolism, making it a candidate for further exploration in diabetes treatment .
Antioxidant Activity
Dihydropyrimidines have been recognized for their antioxidant properties. The presence of electron-donating groups in the structure may contribute to free radical scavenging activities, which can mitigate oxidative stress-related disorders .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the pyrimidine or pyrazole rings can significantly influence the compound's potency and selectivity against specific biological targets.
Table: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Substituent at position 5 | Enhances binding affinity to targets |
| Nitro group presence | Increases anticancer activity |
| Variations in ring size | Alters pharmacokinetic properties |
Case Studies
- Anticancer Activity : A study demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potential for further development as anticancer agents .
- Diabetes Management : Another investigation reported that related dihydropyrimidine derivatives improved insulin sensitivity in diabetic models, suggesting a mechanistic pathway that could be explored with this compound .
Comparison with Similar Compounds
Substituent Variations in the Benzamide Moiety
The benzamide group is a critical pharmacophore. Comparative analysis with analogs reveals:
Key Observations :
- Electron-withdrawing groups (NO₂, CF₃) are associated with stronger polar interactions but may reduce solubility.
Impact on Physicochemical Properties
- logP and Solubility : The nitro group in the target compound contributes to a logP of ~2.93, comparable to F269-0500 (2.94). However, nitro groups are more polar than methyl or halogen substituents, which may reduce logD (distribution coefficient) and affect tissue distribution .
Q & A
What are the standard synthetic protocols for preparing this compound, and how do reaction conditions impact yield and purity?
Level: Basic
Answer:
The compound is synthesized via multi-step reactions involving pyrazole and dihydropyrimidinone precursors. A typical procedure (adapted from related structures) involves:
- Step 1: Condensation of 5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-amine with a substituted pyrazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Coupling with 4-nitrobenzoyl chloride in an aprotic solvent (e.g., THF) at 0–25°C.
Yield optimization requires strict control of stoichiometry, temperature, and reaction time. Impurities often arise from incomplete acylation or side reactions with the nitro group; column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .
How can computational methods improve the design of synthetic routes for this compound?
Level: Advanced
Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (used in ICReDD’s methodology) can predict energetically favorable pathways, reducing trial-and-error experimentation . For example:
- Transition State Analysis: Identifies rate-limiting steps (e.g., acylation or cyclization).
- Solvent Optimization: COSMO-RS simulations guide solvent selection to enhance solubility and reduce side reactions.
Case studies show computational screening can narrow optimal conditions (e.g., 70°C in DMF vs. room temperature in THF) by 30–50% .
What analytical techniques are critical for characterizing this compound, and how are spectral ambiguities resolved?
Level: Basic
Answer:
Core techniques include:
- NMR: ¹H/¹³C NMR confirms regioselectivity of substitution (pyrazole C-5 vs. C-3).
- HRMS: Validates molecular weight (expected [M+H]⁺: ~430–440 Da).
- HPLC-PDA: Assesses purity (>95% required for bioassays).
For ambiguous signals (e.g., overlapping pyrazole/dihydropyrimidinone protons), 2D NMR (COSY, HSQC) or spiking with reference standards resolves assignments .
How can researchers troubleshoot contradictory bioactivity data across studies?
Level: Advanced
Answer:
Discrepancies may arise from:
- Purity Variability: Trace impurities (e.g., unreacted nitrobenzoyl chloride) can inhibit/activate off-target proteins. Validate purity via LC-MS and elemental analysis.
- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent (DMSO concentration) alter activity. Standardize protocols per NIH guidelines.
- Structural Analogues: Confirm the compound’s identity via X-ray crystallography to rule out isomerism .
What strategies optimize the compound’s stability during storage?
Level: Basic
Answer:
- Storage: -20°C in amber vials under argon to prevent hydrolysis of the dihydropyrimidinone ring or nitro group reduction.
- Lyophilization: Enhances shelf life by removing residual solvents (e.g., DMF) that accelerate degradation.
Stability studies (TGA/DSC) recommend avoiding >40% humidity .
How can structure-activity relationship (SAR) studies guide functional group modifications?
Level: Advanced
Answer:
- Nitro Group: Replace with electron-withdrawing groups (e.g., CF₃) to enhance electrophilicity for kinase inhibition.
- Pyrazole Methyl: Substituent size impacts steric hindrance; bulkier groups (e.g., isopropyl) may reduce off-target binding.
- Dihydropyrimidinone Ring: Saturation vs. aromatization modulates solubility and metabolic stability.
Docking studies (AutoDock Vina) paired with in vitro assays (IC₅₀) validate modifications .
What statistical methods are recommended for optimizing reaction parameters?
Level: Advanced
Answer:
- Design of Experiments (DoE): Use central composite design (CCD) to evaluate factors like temperature (X₁), catalyst loading (X₂), and solvent ratio (X₃).
- Response Surface Methodology (RSM): Models interactions between variables to maximize yield.
For example, a 3² factorial design reduced the number of experiments by 40% while identifying optimal K₂CO₃ concentration (1.2 mmol) .
How does the compound interact with biological targets, and what assays confirm specificity?
Level: Basic
Answer:
- Kinase Inhibition: Screen against kinase panels (e.g., Eurofins KinaseProfiler) with ATP-competitive assays.
- Cellular Uptake: Use fluorescent analogs (e.g., BODIPY-labeled) with confocal microscopy.
- Off-Target Effects: Proteome-wide profiling (Thermo Fisher Affinity Beads) identifies non-specific binding .
What are the degradation pathways under physiological conditions?
Level: Advanced
Answer:
- Hydrolysis: The dihydropyrimidinone ring undergoes pH-dependent hydrolysis (t₁/₂: 2–8 hours in PBS pH 7.4).
- Metabolic Pathways: CYP3A4-mediated oxidation of the ethyl group forms a reactive quinone intermediate (trapped via glutathione adducts in LC-MS/MS).
Accelerated stability studies (40°C/75% RH) combined with QSAR models predict degradation hotspots .
How can membrane separation technologies improve purification?
Level: Advanced
Answer:
- Nanofiltration: Removes low-MW impurities (e.g., unreacted amines) using 300–500 Da MWCO membranes.
- Reverse Osmosis: Concentrates the product from reaction mixtures, reducing solvent waste.
Case studies show membrane cascades improve yield by 15% vs. traditional distillation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
